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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Oseltamivir, the active

pharmaceutical ingredient in Tamiflu®, a critical antiviral medication for the treatment of

influenza A and B.[1] The focus is on the well-established industrial synthesis route starting

from the natural product (-)-shikimic acid, which is commercially harvested from Chinese star

anise (Illicium anisatum).[2][3] This pathway is a cornerstone of medicinal and process

chemistry, notable for its stereochemical complexity and the evolution of its synthetic strategy.

[2]

The Oseltamivir molecule possesses three stereocenters, making precise stereochemical

control essential during synthesis. The commercially produced isomer is just one of eight

possible stereoisomers.[2] The industrial process, originally developed by Gilead Sciences and

later optimized by Hoffmann-La Roche, has been the subject of extensive research to improve

efficiency and mitigate safety concerns, particularly regarding the use of azide reagents.

The Roche Industrial Synthesis from (-)-Shikimic Acid
The commercial production of Oseltamivir predominantly relies on a multi-step synthesis

starting from (-)-shikimic acid. This route, while highly optimized for large-scale production,

involves hazardous azide intermediates, which has prompted significant research into

alternative, azide-free pathways. The overall yield from (-)-shikimic acid is approximately 17-

22%.
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A pivotal sequence in this synthesis involves the transformation of a protected shikimic acid

derivative into a key epoxide intermediate. This epoxide is then opened with an azide

nucleophile to install the crucial C5-amino group precursor. Subsequent steps involve reduction

of the azide, acetylation, and formation of the final phosphate salt.

Quantitative Data Summary
The following table summarizes the key stages and reported yields for a practical, laboratory-

scale synthesis of Oseltamivir Phosphate from (-)-shikimic acid.
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Step
Transformatio
n

Key Reagents Product Yield (%)

1 Esterification
Ethanol, Thionyl

Chloride
Ethyl Shikimate High

2 Trimesylation

Methanesulfonyl

Chloride,

Triethylamine,

DMAP

Trimesylate

Intermediate
93%

3 Aziridination

Sodium Azide,

Ammonium

Chloride

Aziridine

Intermediate
-

4
Acetonide

Formation

2,2-

Dimethoxypropa

ne, Acetone, p-

TsOH

Protected

Aziridine
-

5
Aziridine

Opening

3-Pentanol,

Boron Trifluoride

Etherate

Amino Ether

Intermediate
-

6 Azide Reduction H₂, Pd/C
Diamine

Intermediate
-

7
Selective

Acylation
Acetic Anhydride

Oseltamivir (Free

Base)
-

8 Salt Formation Phosphoric Acid
Oseltamivir

Phosphate
-

Overall

(-)-Shikimic Acid

to Oseltamivir

Phosphate

~47%

Note: Yields for intermediate steps can vary. The overall yield of ~47% is reported for an

optimized, shorter 8-step synthesis. The original industrial synthesis is longer, comprising

around 10-12 steps with an overall yield of about 30%.
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Experimental Protocols
Detailed methodologies for two critical transformations in the synthesis are provided below.

These protocols are adapted from established literature and are intended for research

purposes.

Formation of the Trimesylate Intermediate
This protocol describes the conversion of ethyl shikimate to its trimesylated derivative,

activating the hydroxyl groups for subsequent nucleophilic substitution.

Materials:

Ethyl Shikimate

Methanesulfonyl Chloride (MsCl)

Triethylamine (Et₃N)

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Ethyl Acetate (EtOAc)

Procedure:

Dissolve ethyl shikimate in ethyl acetate in a flame-dried reaction vessel under an inert

atmosphere (e.g., Nitrogen or Argon).

Cool the solution to 0 °C using an ice bath.

Add triethylamine (5 equivalents) to the solution, followed by a catalytic amount of DMAP.

Slowly add methanesulfonyl chloride (4.5 equivalents) dropwise to the reaction mixture,

maintaining the temperature at 0 °C.

Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography

(TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the mixture and concentrate the organic solvent under reduced pressure to yield the

crude trimesylate product.

The product can be purified by crystallization to achieve high purity (93% yield reported).

Azide-Mediated Epoxide Ring Opening
This procedure details the introduction of the azide functionality, which serves as a precursor to

the C5-amino group in Oseltamivir. This step is a classic example of nucleophilic ring-opening

of an epoxide.

Materials:

Epoxide Intermediate (derived from the shikimic acid backbone)

Sodium Azide (NaN₃)

Ammonium Chloride (NH₄Cl)

Ethanol (EtOH)

Water

Ethyl Acetate (EtOAc)

Procedure:

Dissolve the epoxide intermediate in ethanol in a round-bottom flask.

In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.
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Add the aqueous azide solution to the ethanolic solution of the epoxide.

Heat the reaction mixture to reflux and monitor for completion by TLC.

Once the reaction is complete, cool the mixture to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

Extract the remaining aqueous residue multiple times with ethyl acetate.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent to obtain the crude azido alcohol product.

Purify the product using flash column chromatography to isolate the desired regioisomer.

Visualizations
Oseltamivir Synthesis Pathway from Shikimic Acid
The following diagram illustrates the core transformations in the industrial synthesis of

Oseltamivir, starting from (-)-shikimic acid.
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Caption: Key transformations in the Roche synthesis of Oseltamivir.

Experimental Workflow for Azide Chemistry
This diagram outlines the general laboratory workflow for the crucial azide-mediated ring-

opening step, emphasizing safety and purification.
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Caption: Workflow for the azide-mediated epoxide ring-opening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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